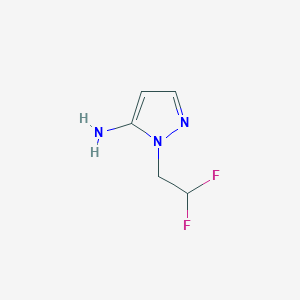
4-Chlor-5-iod-1H-Indazol
Übersicht
Beschreibung
4-Chloro-5-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and iodine substituents at the 4 and 5 positions, respectively, makes this compound particularly interesting for various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-iodo-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is employed in the development of new materials and catalysts.
Wirkmechanismus
Target of Action
4-Chloro-5-Iodo-1H-Indazole is a derivative of the heterocyclic compound indazole . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
For instance, some indazole derivatives can inhibit cell growth
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-iodo-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-iodoaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of 4-chloro-5-iodo-1H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as copper or palladium complexes are often employed to facilitate the cyclization reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-5-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride or potassium carbonate in dimethylformamide.
Electrophilic Substitution: Bromine or chlorine in acetic acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-1H-indazole
- 5-Iodo-1H-indazole
- 4-Bromo-5-iodo-1H-indazole
Comparison: 4-Chloro-5-iodo-1H-indazole is unique due to the presence of both chlorine and iodine substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance the compound’s ability to participate in diverse chemical reactions and interact with various biological targets .
Eigenschaften
IUPAC Name |
4-chloro-5-iodo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBOYUUJTXXCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(4-Fluoro-2-methylphenoxy)methyl]piperidine](/img/structure/B1648147.png)
![[(3S,4S,5R,6S)-3,4,5,6-Tetrahydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B1648149.png)




![N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide](/img/structure/B1648171.png)


![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648180.png)
